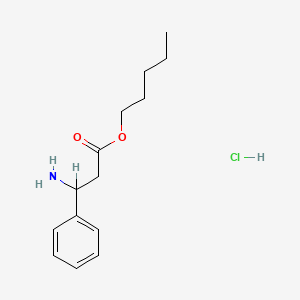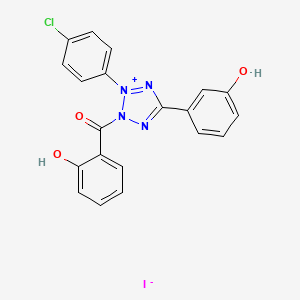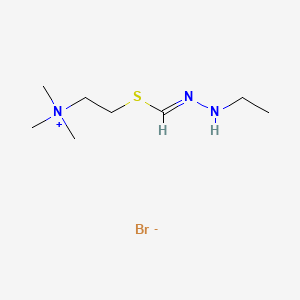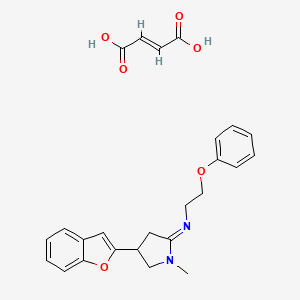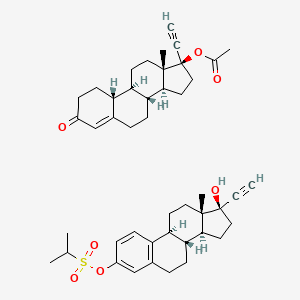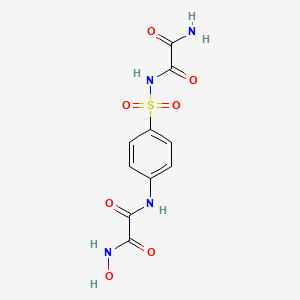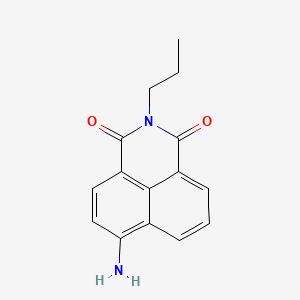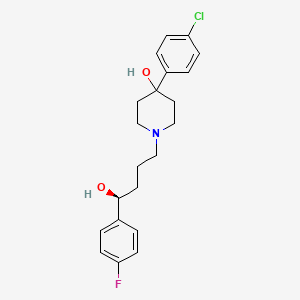
Dihydrohaloperidol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a stereoisomer of haloperidol, a well-known antipsychotic medication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohaloperidol, (S)-, involves several steps, starting from readily available precursors. One common method includes the reduction of haloperidol using specific reducing agents under controlled conditions. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the ketone group to a secondary alcohol .
Industrial Production Methods
Industrial production of dihydrohaloperidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Crystallization techniques are often employed to purify the compound and obtain it in the desired polymorphic form .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrohaloperidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Dihydrohaloperidol, (S)-, has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying stereoisomerism and chiral separation techniques.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of haloperidol, contributing to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
Dihydrohaloperidol, (S)-, exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of haloperidol, which is used to treat various psychotic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of haloperidol with similar pharmacological properties.
Other Butyrophenones: Compounds like droperidol and benperidol, which share structural similarities and pharmacological effects
Uniqueness
Dihydrohaloperidol, (S)-, is unique due to its specific stereochemistry, which can influence its pharmacological activity and interactions with biological targets. Its study helps in understanding the role of stereoisomerism in drug action and metabolism .
Propriétés
Numéro CAS |
136271-61-9 |
|---|---|
Formule moléculaire |
C21H25ClFNO2 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |
Clé InChI |
WNZBBTJFOIOEMP-FQEVSTJZSA-N |
SMILES isomérique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



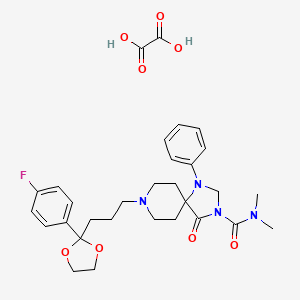
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
